molecular formula C8H10ClNO2S B2475212 4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride CAS No. 1049711-81-0

4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride

Cat. No. B2475212
CAS RN: 1049711-81-0
M. Wt: 219.68
InChI Key: HGMBXHRUWKUPSG-UHFFFAOYSA-N
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Description

4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1049711-81-0 . It has a molecular weight of 219.69 and is typically stored at room temperature . The compound is a powder in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H9NO2S.ClH/c1-12-7-4-5 (8 (10)11)2-3-6 (7)9;/h2-4H,9H2,1H3, (H,10,11);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 219.69 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Biological Activity

4-Amino-3-(methylsulfanyl)benzoic acid hydrochloride is explored in various synthesis and biological activity studies. For example, it's used in the synthesis of heteroaryl sulfonamides as EP1 receptor selective antagonists (Naganawa et al., 2006). Additionally, its derivatives, such as 4-(Chlorosulfonyl) benzoic acid, have been condensed with other compounds to study their biological activity (Havaldar & Khatri, 2006).

Electrochemical Studies

Research has also focused on the electrochemical aspects of related compounds. The electrochemical reduction of various benzoic acids, including those with sulfanyl groups, has been explored to understand their electrochemical behavior (Mandić et al., 2004).

Photodecomposition Studies

The compound's role in photodecomposition processes is another area of research. Studies on chlorobenzoic acids, which are structurally related to this compound, show how ultraviolet irradiation leads to the formation of hydroxybenzoic acids (Crosby & Leitis, 1969).

Synthesis of Intermediates for Pharmaceuticals

It's also a key intermediate in the synthesis of pharmaceutical compounds. For instance, its use in synthesizing amisulpride, an antipsychotic, highlights its importance in medicinal chemistry (Yang Guo-jun, 2010).

Pharmacological Investigations

Further, the compound is studied for its potential in creating new analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H312 means it is harmful in contact with skin . The compound also has several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound .

properties

IUPAC Name

4-amino-3-methylsulfanylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4H,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMBXHRUWKUPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049711-81-0
Record name 4-amino-3-(methylsulfanyl)benzoic acid hydrochloride
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